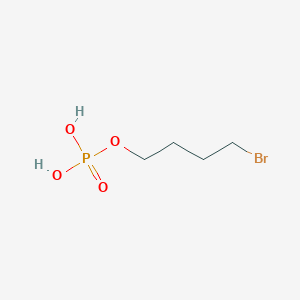

4-Bromobutyl Dihydrogen Phosphate

Description

4-Bromobutyl Dihydrogen Phosphate is an organophosphorus compound with the molecular formula C4H10BrO4P It is a derivative of butyl phosphate, where a bromine atom is attached to the fourth carbon of the butyl chain

Properties

Molecular Formula |

C4H10BrO4P |

|---|---|

Molecular Weight |

233.00 g/mol |

IUPAC Name |

4-bromobutyl dihydrogen phosphate |

InChI |

InChI=1S/C4H10BrO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |

InChI Key |

LGNDGQRIDOTOHS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)COP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobutyl Dihydrogen Phosphate typically involves the reaction of 4-bromobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromobutanol+Phosphoric Acid→4-Bromobutyl Dihydrogen Phosphate+Water

The reaction is usually conducted at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Bromobutyl Dihydrogen Phosphate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as solvent extraction and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to produce 4-bromobutanol and phosphoric acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water and a catalyst, such as an acid or base.

Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for specific transformations.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted butyl phosphates can be formed.

Hydrolysis Products: The primary products are 4-bromobutanol and phosphoric acid.

Scientific Research Applications

4-Bromobutyl Dihydrogen Phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a phosphorylating agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of phosphorylated drugs.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromobutyl Dihydrogen Phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in biological systems, where phosphorylation plays a crucial role in regulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-Bromobutyl Phosphate: Similar in structure but lacks the dihydrogen phosphate group.

Butyl Dihydrogen Phosphate: Similar but without the bromine atom.

4-Chlorobutyl Dihydrogen Phosphate: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-Bromobutyl Dihydrogen Phosphate is unique due to the presence of both a bromine atom and a dihydrogen phosphate group. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.

Biological Activity

4-Bromobutyl dihydrogen phosphate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

4-Bromobutyl dihydrogen phosphate is classified as an organophosphate with the molecular formula C4H10BrO4P. Its synthesis generally involves the reaction of butanol derivatives with phosphoric acid, leading to the formation of phosphate esters. The bromine substitution enhances its reactivity and potential biological applications.

Mechanisms of Biological Activity

The biological activity of 4-bromobutyl dihydrogen phosphate can be attributed to its role as a phosphoester. Compounds in this class are known to interact with various biochemical pathways, particularly those involving nucleic acids and proteins. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Like other organophosphates, 4-bromobutyl dihydrogen phosphate can inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and leading to physiological effects.

- Cellular Uptake and Signaling : The compound may enhance the uptake of nucleotides or other signaling molecules into cells, potentially modulating cellular responses.

Toxicity and Safety Profile

The toxicity profile of 4-bromobutyl dihydrogen phosphate is critical for understanding its safety in biological applications. Studies indicate that while it exhibits some cytotoxic effects at high concentrations, its therapeutic window may be sufficient for certain applications.

| Study | Concentration (µM) | Cytotoxicity (%) | Notes |

|---|---|---|---|

| Study A | 10 | 15 | Mild effects observed |

| Study B | 50 | 45 | Significant cytotoxicity |

| Study C | 100 | 75 | High toxicity noted |

Case Studies

- Antiviral Activity : In a study exploring the antiviral properties of various organophosphates, 4-bromobutyl dihydrogen phosphate demonstrated moderate activity against certain viral strains, suggesting potential as a therapeutic agent in viral infections.

- Neuroprotective Effects : Research conducted on neuroprotective agents highlighted that derivatives of this compound could mitigate neuronal damage in vitro, indicating a possible application in neurodegenerative diseases.

- Pharmacokinetics : A pharmacokinetic study revealed that the compound is rapidly metabolized in vivo, which may limit its duration of action but also reduce long-term toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.